molecular formula C17H19NO5S B2836713 3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid CAS No. 748776-32-1

3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid

Cat. No.: B2836713
CAS No.: 748776-32-1
M. Wt: 349.4
InChI Key: AZHRJYOFEPZEIF-UHFFFAOYSA-N
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Description

3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid is a high-purity sulfamoyl benzoic acid derivative offered for research purposes. Compounds within this structural class are of significant interest in medicinal chemistry for the development of novel anti-inflammatory agents. Specifically, N-substituted 4-sulfamoylbenzoic acid derivatives have been identified as inhibitors of cytosolic phospholipase A2α (cPLA2α) , a key enzyme that releases arachidonic acid from membrane phospholipids, which is the rate-limiting step in the production of pro-inflammatory eicosanoids . Inhibiting cPLA2α offers a potential therapeutic strategy for treating inflammatory diseases by simultaneously reducing the levels of both prostaglandins and leukotrienes . The structural motif of this compound, featuring a sulfonamide group with benzyl and ethyl substituents, is explored in structure-activity relationship (SAR) studies to optimize potency and physicochemical properties . Researchers utilize such compounds as chemical tools to probe inflammatory pathways and as co-adjuvants in immunological research to enhance immune responses in combination with established adjuvants . This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-3-18(12-13-7-5-4-6-8-13)24(21,22)16-11-14(17(19)20)9-10-15(16)23-2/h4-11H,3,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZHRJYOFEPZEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and benzyl(ethyl)amine.

    Sulfonylation: The benzyl(ethyl)amine is sulfonylated using a sulfonyl chloride reagent to form the benzyl(ethyl)sulfamoyl intermediate.

    Coupling Reaction: The intermediate is then coupled with 4-methoxybenzoic acid under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-carboxybenzoic acid derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

Structural Characteristics

The compound is characterized by its IUPAC name, which reflects its complex architecture. It consists of a benzyl(ethyl)sulfamoyl substituent attached to a 4-methoxybenzoic acid backbone. The presence of the sulfonamide group suggests potential interactions with biological targets, which could lead to various therapeutic applications.

Medicinal Chemistry

Research indicates that 3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid may exhibit biological activities relevant to medicinal chemistry. The sulfonamide group allows for interactions with specific proteins and enzymes, potentially inhibiting their activity. This mechanism may contribute to modulating inflammatory responses and microbial activity, making it a candidate for drug development targeting inflammatory diseases or infections.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its versatile chemical reactivity. Its unique structural features allow it to participate in various reactions, facilitating the development of new synthetic methodologies. Researchers are exploring its use in synthesizing other bioactive compounds, leveraging its ability to form new chemical bonds.

Material Science

Given its structural complexity, this compound could find applications in material science. Its ability to interact with different materials may lead to the development of novel polymers or composites with enhanced properties. Ongoing studies are assessing its potential in creating advanced materials for various industrial applications.

Mechanism of Action

The mechanism of action of 3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The methoxybenzoic acid core may also interact with cellular receptors, modulating various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s analogs vary in substituents on the sulfamoyl group, aromatic ring substitution patterns, and functional groups. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents on Sulfamoyl Methoxy Position Molecular Formula Molecular Weight (Da) Key Properties/Notes
3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid Benzyl, ethyl 4 C₁₇H₁₉NO₅S 349.40 High steric bulk; moderate solubility in polar aprotic solvents
3-[Benzyl(methyl)sulfamoyl]-4-methoxybenzoic acid Benzyl, methyl 4 C₁₆H₁₇NO₅S 335.38 Reduced lipophilicity vs. ethyl analog; enhanced crystallinity
3-(Dimethylsulfamoyl)-4-methoxybenzoic acid Dimethyl 4 C₁₀H₁₃NO₅S 259.28 Lower steric hindrance; higher aqueous solubility
4-Methoxy-3-sulfamoylbenzoic acid None (NH₂) 4 C₈H₉NO₅S 231.23 Polar, high melting point; limited membrane permeability
3-[(Pyridin-3-ylmethyl)sulfamoyl]-4-methoxybenzoic acid Pyridin-3-ylmethyl 4 C₁₄H₁₄N₂O₅S 322.34 Basic pyridine group enhances solubility in acidic media
3-[Benzyl-(3-trifluoromethyl-phenyl)-sulfamoyl]-4-chloro-benzoic acid Benzyl, 3-CF₃-phenyl 4-Cl C₂₂H₁₇ClF₃NO₄S 499.89 Electron-withdrawing CF₃ and Cl groups increase acidity

Thermodynamic and Topological Properties

highlights the role of topological indices (e.g., Zagreb and Forgotten indices) in predicting thermodynamic stability. For benzyl sulfamoyl networks, compounds with branched substituents (e.g., benzyl-ethyl) exhibit higher heat of formation values due to increased molecular complexity and steric strain. For example:

  • Heat of Formation : this compound (≈ −450 kJ/mol) vs. 3-(dimethylsulfamoyl)-4-methoxybenzoic acid (≈ −380 kJ/mol), indicating greater stability in the dimethyl analog .
  • Topological Polar Surface Area (TPSA) : Benzyl-ethyl variants (≈ 90 Ų) have lower TPSA than pyridinylmethyl analogs (≈ 110 Ų), affecting permeability .

Biological Activity

3-[Benzyl(ethyl)sulfamoyl]-4-methoxybenzoic acid is a synthetic organic compound that exhibits potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on available research findings.

Structural Characteristics

The compound features a benzyl(ethyl)sulfamoyl group attached to a 4-methoxybenzoic acid backbone. Its molecular formula is C17H19N1O5SC_{17}H_{19}N_{1}O_{5}S with a molecular weight of 349.4 g/mol . The unique structural arrangement provides distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.

Biological Activities

Research indicates that this compound may interact with various biological targets due to its sulfonyl group, which can engage with specific proteins and enzymes, potentially inhibiting their activity. This mechanism may contribute to its effects in modulating inflammatory responses and microbial activity.

Potential Applications:

  • Inflammation Modulation : The sulfonamide group is known for its role in anti-inflammatory actions, which could be applicable in treating conditions characterized by excessive inflammation.
  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties .

Structure-Activity Relationship (SAR)

The SAR studies of related sulfamoyl compounds provide insights into the biological activity of this compound. Notable findings include:

Compound NameBiological ActivityIC50 Value
Sulfamoyl BenzamidothiazoleNF-κB activationNot specified
Sulfonamide DerivativesAntiviral against EMCVIC50 = 22.0 ± 2.6 µM
Benzylsulfonamide DerivativesEnzyme inhibitionVaries by structure

These studies indicate that modifications in the sulfonamide moiety significantly affect the biological activity of these compounds, suggesting that similar modifications could enhance the efficacy of this compound .

Case Studies and Research Findings

  • Antiviral Properties : Research has shown that structurally similar sulfonamide derivatives exhibit antiviral activity against various viruses, including coxsackievirus B and enteroviruses. The IC50 values reported for these compounds suggest a promising avenue for further exploration of this compound in antiviral applications .
  • Enzyme Inhibition : Studies on related compounds have demonstrated their potential as enzyme inhibitors. For instance, benzyl derivatives have been shown to inhibit acetylcholinesterase (AChE) with varying potency, indicating that structural modifications could lead to enhanced inhibitory effects for this compound .

Q & A

Q. How does the compound’s stability vary under physiological conditions (e.g., plasma hydrolysis)?

  • Experimental setup :
  • In vitro plasma stability assay : Incubate compound (10 µM) in human plasma at 37°C; analyze degradation via LC-MS/MS.
  • Half-life calculation : Use non-compartmental analysis (NCA) in Phoenix WinNonlin.
  • Mitigation strategies : PEGylation or prodrug design (e.g., ester prodrugs) to enhance metabolic stability .

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